DPNI-笼型-GABA

描述

Synthesis Analysis

The synthesis of DPNI-caged GABA involves the addition of a nitroindoline (NI) caging group to the GABA molecule. This caging group is attached in such a way that it inhibits the action of GABA until it is removed by light exposure. A study by Ogden (2009) describes the modification of GABA with a nitroindoline caging group, aiming to minimize binding to GABA receptors before photolysis, making it a useful tool for investigating GABAergic transmission with minimal interference (Ogden, 2009).

Molecular Structure Analysis

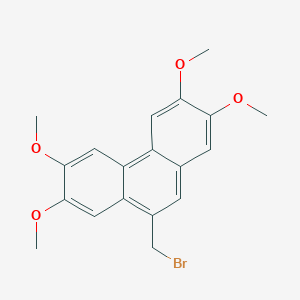

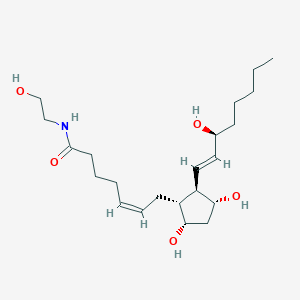

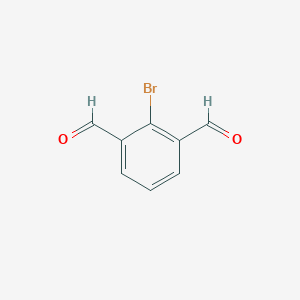

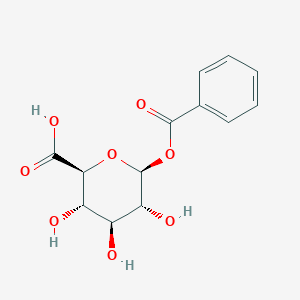

The molecular structure of DPNI-caged GABA includes the core GABA structure with the addition of the DPNI caging group. This caging group significantly alters the molecule's properties, rendering GABA inactive until the caging group is removed through photolysis. The precise structural modification ensures that the caged compound can be specifically activated at desired locations and times in neuronal studies, providing a powerful tool for neuroscience research.

Chemical Reactions and Properties

DPNI-caged GABA is designed to undergo a specific chemical reaction when exposed to light, releasing active GABA. The caging group's removal is a photochemical reaction that occurs with high spatial and temporal precision. This characteristic enables researchers to study the immediate effects of GABA release on neuronal activity and communication, offering insights into the functioning of GABAergic synapses and networks.

Physical Properties Analysis

The physical properties of DPNI-caged GABA, such as solubility and stability, are crucial for its application in neuroscientific experiments. The compound must be sufficiently stable under physiological conditions to prevent premature uncaging, yet it must also be amenable to rapid and complete activation upon exposure to appropriate light wavelengths. The studies have shown that nitroindoline-caged compounds, including GABA derivatives, are hydrolytically stable and suitable for characterizing neurotransmitter receptors, highlighting their suitability for in situ experiments (Ogden, 2009).

Chemical Properties Analysis

The chemical properties of DPNI-caged GABA, specifically its reactivity and the conditions required for photolysis, are central to its function as a caged neurotransmitter. The efficiency of photolysis, the wavelength of light required for activation, and the kinetics of GABA release are critical parameters. Research indicates that DPNI-caged GABA can be activated with precision, allowing for the detailed study of GABAergic transmission and the role of GABA in neuronal circuits (Ogden, 2009).

科学研究应用

神经科学研究: DPNI-笼型-GABA 用于研究 GABA 受体的性质和分布,以及选择性地沉默原位神经元。这允许对神经元传递和受体功能进行详细研究。它最大限度地减少了药理干扰,适用于快速动力学研究 (Trigo 等人,2009; Ogden,2009)。

空间和时间控制: 它允许通过破坏笼型分子的共价键来研究神经元特定区域的神经元传递,从而以时间和空间方面受控的方式释放 GABA (Cozzolino 等人,2020)。

细胞生理学: DPNI-笼型-GABA 等笼型化合物在细胞生理学中至关重要,特别是在研究神经递质及其与其他分子的相互作用中 (Kaplan,1990)。

双光子脱笼: 笼型 GABA 和谷氨酸的双光子脱笼允许以亚细胞分辨率双峰控制神经元膜电位,从而实现 GABA-A 受体的分辨率功能映射和详细的受体研究 (Kantevari 等人,2010; Matsuzaki 等人,2010)。

对 GABAA 受体的研究: DPNI-笼型-GABA 促进了神经递质(如 GABA)的受控释放,支持了对 GABAA 受体及其药理学的广泛研究 (Gatta 等人,2022)。

体内研究: DPNI-笼型-GABA 还可以用于在体内空间和时间控制释放分子,影响大脑的整体活动 (Lopes-dos-Santos 等人,2011)。

光神经生物学: 它可以使用双光子脱笼显微镜研究抑制性神经递质 GABA 在其自然状态下的信号传导 (Richers 等人,2017)。

属性

IUPAC Name |

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHBTSDKGMLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DPNI-caged-GABA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。